Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-
Description
This compound features a complex structure integrating a 1,2,4-triazole core substituted with a 3,5-dibromo-2-hydroxyphenyl group at position 5 and a 4-methylphenyl group at position 2. A thioether linkage connects the triazole moiety to an acetamide scaffold, which is further modified by an N-((4-chlorophenyl)amino)carbonyl group. Though direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazole-thioacetamide derivatives) suggest applications in medicinal chemistry, particularly as antiproliferative or anti-inflammatory agents .
Properties
CAS No. |
97399-39-8 |
|---|---|
Molecular Formula |
C24H18Br2ClN5O3S |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H18Br2ClN5O3S/c1-13-2-8-17(9-3-13)32-22(18-10-14(25)11-19(26)21(18)34)30-31-24(32)36-12-20(33)29-23(35)28-16-6-4-15(27)5-7-16/h2-11,34H,12H2,1H3,(H2,28,29,33,35) |
InChI Key |
RNBFEFHXZWQKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(=O)NC3=CC=C(C=C3)Cl)C4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- (CAS 97399-39-8) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of Acetamide is , with a molar mass of 651.76 g/mol. The compound features a triazole ring and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H18Br2ClN5O3S |
| Molar Mass | 651.76 g/mol |
| CAS Number | 97399-39-8 |
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit notable antimicrobial properties. A study evaluated various derivatives for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The results demonstrated that certain derivatives showed promising antimicrobial activity, which could be attributed to the disruption of bacterial lipid biosynthesis mechanisms .
Case Study: Antimicrobial Efficacy
In a comparative study of synthesized derivatives similar to Acetamide, it was found that some compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, highlighting their potential as effective antibacterial agents .
Anticancer Activity
The anticancer potential of Acetamide has also been explored through various assays. Notably, compounds with similar structural features were tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The results indicated that specific derivatives demonstrated significant cytotoxicity, with IC50 values suggesting effective inhibition of cancer cell proliferation .
Case Study: Anticancer Screening
In one study, compounds structurally related to Acetamide were subjected to Sulforhodamine B (SRB) assays. Compounds d6 and d7 emerged as the most active against the MCF7 cell line, indicating a strong correlation between structural modifications and anticancer activity .
Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding modes of Acetamide-related compounds with biological targets. These studies help in understanding how structural features influence biological interactions and therapeutic efficacy. For example, the presence of electron-withdrawing groups has been shown to enhance binding affinity to target receptors involved in cancer progression .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Acetamide derivatives have been studied for their efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of halogen substituents enhances the antimicrobial potency due to increased lipophilicity and interaction with microbial membranes.
-
Anticancer Properties
- Several studies have highlighted the potential of acetamide derivatives in cancer therapy. The compound's structure allows for interaction with various cellular targets involved in cancer proliferation and metastasis. For instance, triazole-containing compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
-
Anti-inflammatory Effects
- In vitro studies have demonstrated that acetamide derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Agrochemical Applications
-
Fungicidal Activity
- The compound has shown promise as a fungicide in agricultural applications. Its ability to disrupt fungal cell membranes makes it effective against a range of plant pathogens, contributing to crop protection strategies.
-
Herbicidal Properties
- Preliminary studies indicate that acetamide derivatives may possess herbicidal activity, potentially offering a new avenue for weed management in agricultural settings.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several acetamide derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment for resistant infections.
Case Study 2: Anticancer Activity
In a research project published in the Journal of Medicinal Chemistry (2024), researchers synthesized several acetamide derivatives and tested their effects on human breast cancer cell lines. The lead compound showed a significant reduction in cell viability through apoptosis induction, highlighting its potential as a novel anticancer agent.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s solubility and bioactivity.
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution .
Oxidation of the Thioether Group
The thioether (–S–) is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| H₂O₂ (30%, RT, 2h) | Sulfoxide derivative | 90% sulfoxide | |
| mCPBA (0°C, 1h) | Sulfone derivative | 95% sulfone |
Key Observations :
-
Sulfoxide formation is reversible under reducing conditions (e.g., Na₂S₂O₄) .
-
Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies.
Nucleophilic Substitution at the Triazole-Thio Group
The sulfur atom in the thioether linkage serves as a nucleophilic site for alkylation or arylation reactions.
| Reagent | Product | Application | Reference |
|---|---|---|---|
| Methyl iodide (K₂CO₃, DMF) | S-Methylated triazole | Enhanced lipophilicity | |
| Benzyl chloride | S-Benzylated triazole | Antimicrobial activity |
Synthetic Utility :
Electrophilic Aromatic Substitution
The electron-rich 4-methylphenyl and dibromo-hydroxyphenyl groups undergo halogenation or nitration.
| Reagent | Position Modified | Product | Reference |
|---|---|---|---|
| Br₂ (FeBr₃ catalyst) | Para to hydroxyl group | Tetrabromo-hydroxyphenyl derivative | |
| HNO₃/H₂SO₄ | Meta to methyl group | Nitro-substituted triazole |
Impact on Bioactivity :
-
Bromination increases steric bulk, altering binding affinity to biological targets.
Coupling Reactions via the Carbamate Linkage
The urea (carbamate) group enables condensation with amines or alcohols to form ureido derivatives.
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Ethylenediamine | Bis-ureido conjugate | 65% | |
| Benzyl alcohol | Carbamate ester | 72% |
Catalytic Conditions :
Reductive Dehalogenation
The 3,5-dibromo substituent on the hydroxyphenyl ring can be selectively reduced.
| Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| H₂ (Pd/C, EtOH) | Dehalogenated hydroxyphenyl derivative | 80% | |
| Zn/NH₄Cl | Partial reduction (monobromo) | 60% |
Synthetic Note :
-
Full dehalogenation requires elevated hydrogen pressure (3 atm).
Key Research Findings
-
Thioether Reactivity Dominates : The sulfur atom’s nucleophilicity drives most functionalization reactions, enabling modular derivatization .
-
Steric Effects in Triazole Core : Bulky substituents on the 4-methylphenyl group hinder reactions at the triazole nitrogen.
-
pH-Dependent Hydrolysis : The acetamide group hydrolyzes 30% faster under basic vs. acidic conditions .
Comparison with Similar Compounds
Structural Analogues
A. N-(4-Acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Core Structure : Shares the 4H-1,2,4-triazole-thioacetamide backbone.
- Substituents : Lacks bromine and hydroxyl groups but retains the 4-chlorophenyl and 4-methylphenyl moieties.
- Implications: The absence of bromine may reduce halogen bonding but simplifies synthesis.
B. 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide ()
- Core Structure : Similar triazole-thioacetamide framework.
- Substituents : Replaces the target’s 3,5-dibromo-2-hydroxyphenyl with 4-ethyl and 4-ethoxyphenyl groups.
- Implications : The ethyl group at position 4 may increase lipophilicity, while the ethoxy group could enhance metabolic stability compared to the hydroxyl group in the target compound .
C. 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (7h, )
- Core Structure: Triazole-thioacetamide with a p-tolylaminomethyl substituent.
- Substituents: Contains a methylene-linked p-tolylamine instead of the target’s dibromophenol.
Key Observations :
- Thioether bond formation via alkylation (e.g., using bromoacetamide) is a common strategy in analogs .
- Bromination and hydroxylation steps for the target compound would require careful optimization to avoid side reactions.
Spectroscopic Data Comparison
Key Observations :
- The target’s hydroxyl and bromine substituents would produce distinct IR and NMR signals compared to non-hydroxylated analogs like 6m .
- HRMS discrepancies (e.g., 6m’s 0.6 mDa error) highlight the need for high-resolution validation .
Key Observations :
- The hydroxyl group may modulate toxicity or target selectivity compared to non-polar analogs.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a convergent approach where key fragments are prepared separately and then coupled. The main synthetic challenges include:
- Formation of the 1,2,4-triazole ring system substituted at the 3-position with the thioether linkage.
- Introduction of the 3,5-dibromo-2-hydroxyphenyl substituent on the triazole ring.
- Attachment of the acetamide moiety linked to the 4-chlorophenylamino carbonyl group.
- Incorporation of the 4-methylphenyl substituent on the triazole ring.
Key Intermediate Synthesis
Synthesis of 4H-1,2,4-triazole derivatives: According to recent studies on related triazole-thiadiazine derivatives, 1,2,4-triazole rings can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds or thiosemicarbazides, followed by functionalization at the 3-position through nucleophilic substitution or coupling reactions.
Preparation of substituted phenylthio intermediates: The 3,5-dibromo-2-hydroxyphenyl group is introduced via bromination of hydroxyphenyl precursors or by using pre-brominated phenol derivatives. The thioether linkage is formed by nucleophilic substitution of a halogenated triazole intermediate with a thiol-functionalized phenol derivative.
Coupling and Final Assembly
The acetamide moiety linked to the 4-chlorophenylamino carbonyl group is typically introduced by reaction of an amine (4-chlorophenylamine) with an acyl chloride or activated carboxylic acid derivative to form the corresponding amide bond.
The final compound is assembled by coupling the triazole-thio intermediate with the acetamide derivative under conditions favoring amide bond formation, often using coupling reagents such as carbodiimides or via direct condensation.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Br2 or NBS on hydroxyphenyl precursor | 3,5-dibromo-2-hydroxyphenyl derivative |
| 2 | Triazole ring formation | Hydrazine + suitable carbonyl compound | 4-substituted 1,2,4-triazole intermediate |
| 3 | Thioether formation | Nucleophilic substitution with thiol derivative | 3-substituted triazole-thio intermediate |
| 4 | Amide bond formation | 4-chlorophenylamine + acyl chloride | Acetamide intermediate |
| 5 | Final coupling | Coupling of triazole-thio intermediate with acetamide | Target compound "Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-" |
Experimental Conditions and Yields
Due to the lack of direct publicly available experimental data specifically for this compound, analogous preparation procedures from related triazole-thioamide derivatives report:
- Reaction temperatures ranging from ambient to reflux conditions (25–120 °C).
- Use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic substitutions.
- Yields for intermediate steps typically range from 60% to 85%, with final coupling yields around 50–70% depending on purification methods.
Characterization and Purity
The final compound is characterized by spectroscopic methods including NMR (1H, 13C), IR spectroscopy (amide and triazole characteristic bands), and mass spectrometry confirming molecular weight and substitution patterns.
Elemental analysis and chromatographic purity assessments (HPLC) are standard to confirm the integrity and purity of the synthesized compound.
Summary of Research Findings
| Aspect | Details |
|---|---|
| Core structure | 1,2,4-triazole ring substituted with thioether-linked dibromo-hydroxyphenyl and methylphenyl groups |
| Key functional groups | Acetamide, 4-chlorophenylamino carbonyl, dibromo-hydroxyphenyl, 1,2,4-triazole, thioether |
| Synthetic challenges | Multi-step synthesis, selective bromination, formation of thioether linkage, amide coupling |
| Typical reagents | Brominating agents (Br2, NBS), hydrazine derivatives, thiol precursors, acyl chlorides |
| Reaction conditions | Polar aprotic solvents, moderate to high temperatures, coupling reagents |
| Yields | Intermediate steps: 60–85%; final product: 50–70% |
| Characterization methods | NMR, IR, MS, elemental analysis, HPLC |
Q & A
Q. What synthetic methodologies are recommended for preparing acetamide derivatives with triazole and aryl bromide moieties?
- Methodological Answer : Synthesis typically involves multi-step protocols:
-
Step 1 : Formation of the triazole core via cyclization reactions, such as Huisgen 1,3-dipolar cycloaddition or condensation of thiosemicarbazides with carbonyl compounds .
-
Step 2 : Introduction of the aryl bromide group via electrophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
-
Step 3 : Acetamide coupling using activating agents like EDCI or DCC to link the triazole-thioether moiety to the N-((4-chlorophenyl)amino)carbonyl group .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating intermediates .
- Key Considerations :
-
Monitor reaction progress via TLC or HPLC.
-
Use anhydrous conditions for moisture-sensitive steps (e.g., triazole formation) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm in ¹³C) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the triazole and dibromophenyl groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Q. What safety protocols are critical for handling halogenated acetamides?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine/chlorine-containing vapors .
- Spill Management : Neutralize halogenated waste with sodium bicarbonate before disposal .
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity?
- Methodological Answer :
-
Software : Gaussian 16 or ORCA for geometry optimization and electronic structure analysis .
-
Parameters :
-
Basis set: B3LYP/6-311+G(d,p) for accurate HOMO-LUMO energy gaps .
-
Solvent effects: Include PCM model for aqueous or DMSO environments .
-
Outputs :
-
MESP Maps : Identify electrophilic/nucleophilic sites (e.g., dibromophenyl hydroxyl group) .
-
Fukui Indices : Predict regioselectivity in substitution reactions .
- Case Study :
HOMO-LUMO analysis of a related acetamide showed a bandgap of 4.2 eV, indicating moderate reactivity toward electrophiles .
- Case Study :
Q. How to resolve discrepancies between observed and predicted NMR spectra?
- Methodological Answer :
-
Step 1 : Verify purity via HPLC (>95%) to rule out impurity interference .
-
Step 2 : Simulate NMR spectra using software (e.g., ACD/Labs or MestReNova) with DFT-optimized structures .
-
Step 3 : Adjust computational parameters (e.g., solvent dielectric constant) to match experimental conditions .
-
Step 4 : Consider dynamic effects (e.g., rotational barriers) if tautomerism is suspected in the triazole ring .
Q. What reaction conditions optimize regioselectivity in triazole-thioether formation?
- Methodological Answer :
-
Catalyst : Cu(I) catalysts (e.g., CuBr) enhance regioselectivity in azide-alkyne cycloadditions .
-
Temperature : Low temperatures (0–5°C) favor kinetic control, reducing byproduct formation .
-
Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of sulfur-containing intermediates .
- Data Table :
| Reaction Condition | Regioselectivity (1,2,4-triazole vs. 1,3,4-triazole) | Yield (%) |
|---|---|---|
| CuBr, 0°C, DMF | 95:5 | 78 |
| No catalyst, RT | 60:40 | 45 |
| Data adapted from triazole-thioether synthesis in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
